molecular formula C11H19NO3S B1408489 Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1340481-95-9

Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B1408489
CAS No.: 1340481-95-9
M. Wt: 245.34 g/mol
InChI Key: FHCUTJNAMHPWHK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves the use of tert-butyl esters and azaspiro intermediates. One common synthetic route involves the reaction of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate with a sulfur-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the spirocyclic structure . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfur atom and hydroxyl group play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of tert-butyl 8-hydroxy-6-thia-2-azaspiro[3

Biological Activity

Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1340481-93-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₉NO₃S
  • Molecular Weight : 245.34 g/mol
  • IUPAC Name : this compound

Antioxidant Properties

Recent studies suggest that compounds similar to this compound exhibit antioxidant activities, which are crucial for protecting cells from oxidative stress. For instance, related compounds have shown the ability to quench free radicals and reduce oxidative damage in various cell lines.

Neuroprotective Effects

Investigations into related spiro compounds indicate potential neuroprotective effects against oxidative stress-induced cell death. A study demonstrated that compounds with similar structures could significantly protect SH-SY5Y neuroblastoma cells from tert-butyl hydroperoxide (tBHP)-induced cytotoxicity by modulating apoptosis-related pathways, suggesting a possible therapeutic role in neurodegenerative diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), these compounds can mitigate oxidative stress.
  • Cell Signaling Modulation : Similar compounds have been shown to activate survival pathways such as ERK1/2 and PI3K/Akt, which are critical in preventing apoptosis.
  • Enzyme Inhibition : Some derivatives may inhibit enzymes involved in the oxidative stress response, further enhancing their protective effects.

Study on Neuroprotection

A notable study evaluated the neuroprotective potential of a related compound against tBHP-induced cell death in SH-SY5Y cells. The results indicated that pre-treatment with the compound led to a significant increase in cell viability and reduced markers of apoptosis (Wang et al., 2000). This suggests that the compound may have therapeutic implications for conditions characterized by oxidative stress.

Antioxidant Activity Assessment

In another study, the antioxidant capacity of a structurally similar compound was assessed using various assays, including DPPH and ABTS radical scavenging methods. The results demonstrated strong antioxidant activity, supporting the hypothesis that this compound could function as a protective agent against oxidative damage (Fomin et al., 1988).

Data Table: Biological Activity Overview

Activity Mechanism Reference
AntioxidantScavenging ROSWang et al., 2000
NeuroprotectionModulation of ERK/Akt pathwaysFomin et al., 1988
Cytotoxicity PreventionInhibition of apoptosisWang et al., 2000

Properties

IUPAC Name

tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-5-11(6-12)7-16-4-8(11)13/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCUTJNAMHPWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CSCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130246
Record name 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340481-93-7
Record name 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1340481-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
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Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 6
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate

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